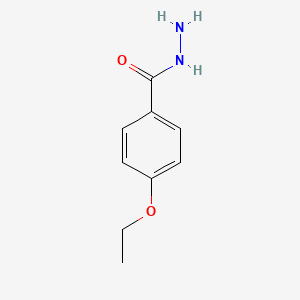

4-Ethoxybenzhydrazide

CAS No.: 58586-81-5

Cat. No.: VC2314276

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58586-81-5 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 4-ethoxybenzohydrazide |

| Standard InChI | InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) |

| Standard InChI Key | STTILZBQLOSDNQ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)NN |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NN |

Introduction

Chemical Structure and Classification

4-Ethoxybenzhydrazide consists of a 4-ethoxybenzoyl moiety linked to a hydrazine group. The molecular formula is C₉H₁₂N₂O₂, with a calculated molecular weight of approximately 180.21 g/mol. This compound features three key functional groups: the benzene ring, the hydrazide group (-CO-NH-NH₂), and the ethoxy substituent (-OCH₂CH₃) at the para position. The hydrazide functional group is particularly important as it contains both a carbonyl group and a terminal amino group, making it reactive in various chemical transformations. The ethoxy group influences the electron density distribution in the aromatic ring through an electron-donating effect, which can influence the compound's reactivity and biological properties. This structural configuration positions 4-ethoxybenzhydrazide as a versatile building block for the synthesis of various heterocyclic compounds.

Structural Relationship to Similar Compounds

Physical and Chemical Properties

The physical and chemical properties of 4-ethoxybenzhydrazide can be reasonably estimated based on data from structurally similar compounds, particularly 4-methoxybenzhydrazide and other benzhydrazide derivatives.

Physical Properties

4-Ethoxybenzhydrazide would likely appear as a white to off-white crystalline solid at room temperature, similar to 4-methoxybenzhydrazide . Based on the melting point of 4-methoxybenzhydrazide (136-140°C), 4-ethoxybenzhydrazide would be expected to have a slightly lower melting point, potentially in the range of 130-135°C, due to the increased chain length of the ethoxy group. The compound would likely exhibit slight solubility in water and better solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide. The estimated density would be approximately 1.2 g/cm³, comparable to that of 4-methoxybenzhydrazide (1.2265 g/cm³) . The physical properties of 4-ethoxybenzhydrazide are summarized in Table 1.

Table 1: Estimated Physical Properties of 4-Ethoxybenzhydrazide

Chemical Properties

The chemical reactivity of 4-ethoxybenzhydrazide is primarily determined by the hydrazide functional group (-CO-NH-NH₂), which can participate in various nucleophilic reactions. The primary amine terminus (-NH₂) is particularly reactive toward carbonyl compounds, readily forming hydrazone derivatives through condensation reactions with aldehydes and ketones. This reactivity forms the basis for its utility as a synthetic intermediate in preparing various heterocyclic compounds. The estimated pKa value of the hydrazide NH group would be approximately 12-13, based on typical values for similar compounds , indicating moderate acidity in this functional group. The ethoxy group contributes electron density to the aromatic ring through resonance effects, slightly increasing the electron density at the carbonyl carbon and potentially affecting its reactivity in certain transformations.

Spectroscopic Characteristics

The spectroscopic characteristics of 4-ethoxybenzhydrazide can be reasonably predicted based on its structure and comparison with similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 4-ethoxybenzhydrazide would exhibit characteristic absorption bands associated with its functional groups. Based on data from similar compounds described in the search results , the hydrazide N-H stretching vibrations would appear as strong bands in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration would be observed as a strong band around 1650-1680 cm⁻¹, typical for amide carbonyls. The aromatic C=C stretching vibrations would appear in the region of 1600-1620 cm⁻¹, while the C-O-C stretching vibration of the ethoxy group would be observed around 1240-1270 cm⁻¹. Additional characteristic bands would include aromatic C-H stretching (3000-3100 cm⁻¹) and aliphatic C-H stretching (2850-2950 cm⁻¹) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum (in DMSO-d₆), 4-ethoxybenzhydrazide would show distinctive signals for the various proton environments within the molecule. The hydrazide NH proton would appear as a singlet at approximately 9.6-9.8 ppm, while the terminal NH₂ protons would appear as a broad singlet around 4.3-4.5 ppm. The aromatic protons would display an AA'BB' pattern, with the protons ortho to the carbonyl group resonating at approximately 7.7-7.9 ppm and those ortho to the ethoxy group at 6.9-7.1 ppm. The ethoxy group would show characteristic signals with the methylene protons appearing as a quartet at around 4.0-4.1 ppm and the methyl protons as a triplet at approximately 1.3-1.4 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon would resonate at approximately 165-170 ppm, while the aromatic carbons would appear in the range of 113-162 ppm. The carbon attached to the ethoxy group would show a signal at around 160-162 ppm, and the carbon attached to the carbonyl group would resonate at approximately 125-130 ppm. The methylene and methyl carbons of the ethoxy group would appear at approximately 63-65 ppm and 14-15 ppm, respectively.

Applications and Biological Activities

Based on the properties and reactivity of 4-ethoxybenzhydrazide and the reported activities of structurally similar compounds, several potential applications can be envisioned.

Pharmaceutical Applications

Benzhydrazide derivatives, including those with alkoxy substituents, have been reported to exhibit various biological activities. Based on search result , hydrazide derivatives often show significant antibacterial properties against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . By analogy, 4-ethoxybenzhydrazide might exhibit similar antibacterial effects, potentially offering advantages in terms of lipophilicity and membrane permeability due to its ethoxy substituent. The hydrazide functional group is known to interact with various biological targets, including enzymes and cellular receptors, which contributes to the diverse biological activities observed in this class of compounds. The anti-inflammatory, antioxidant, and analgesic properties commonly associated with benzhydrazide derivatives might also be present in 4-ethoxybenzhydrazide, making it a compound of interest for pharmaceutical research.

Synthetic Intermediate

One of the most significant applications of 4-ethoxybenzhydrazide would be as a synthetic intermediate in the preparation of various heterocyclic compounds with potential biological activities. The hydrazide functional group readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives, which can be further cyclized to produce various heterocycles. Based on information from search result , such derivatives could include 1,3,4-oxadiazoles, 1,2,4-triazoles, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. The ethoxy substituent would provide additional opportunities for structure-activity relationship studies in the resulting compounds. These heterocyclic derivatives often exhibit enhanced biological activities compared to the parent hydrazides, making 4-ethoxybenzhydrazide a valuable building block in drug discovery efforts .

Analytical Applications

Benzhydrazides are known to form colored complexes with various metal ions, which can be utilized in analytical chemistry for the detection and quantification of these metals. The presence of the ethoxy group in 4-ethoxybenzhydrazide might influence the selectivity and sensitivity of such complexation reactions. Additionally, the ability of the hydrazide group to react with carbonyl compounds makes 4-ethoxybenzhydrazide potentially useful as a derivatizing agent for the detection of aldehydes and ketones in various analytical methods. This application could be particularly relevant in environmental monitoring, food safety, and quality control processes where detection of carbonyl compounds is important.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume